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molecular formula C11H18N4 B8486105 (5-Ethyl-pyrimidin-2-yl)-piperidin-4-yl-amine

(5-Ethyl-pyrimidin-2-yl)-piperidin-4-yl-amine

Cat. No. B8486105
M. Wt: 206.29 g/mol
InChI Key: RDWMHHCRWWONNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855194B2

Procedure details

A solution of 4-(5-ethyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (4.53 g, 16.3 mmol) in 48% HBr in water (45 mL) and acetic acid (45 mL) was heated to 100° C. After 4 h the solvents were removed under reduced pressure and the crude reaction product extracted from a solution of 1 M NaOH (200 mL) with ethyl acetate (3×100 mL). The combined organic phases were dried over MgSO4 and concentrated by evaporation under reduced pressure to yield 3.1 g (92%) of the title compound which was directly used in the consecutive step. MS (ISP): 207.1 [M+H]+.
Name
4-(5-ethyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]2[N:20]=[CH:19][C:18]([CH2:21][CH3:22])=[CH:17][N:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(=O)C>Br.O>[CH2:21]([C:18]1[CH:19]=[N:20][C:15]([NH:14][CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[N:16][CH:17]=1)[CH3:22]

Inputs

Step One
Name
4-(5-ethyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
4.53 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=NC=C(C=N1)CC
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br
Name
Quantity
45 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 4 h the solvents were removed under reduced pressure
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the crude reaction product
EXTRACTION
Type
EXTRACTION
Details
extracted from a solution of 1 M NaOH (200 mL) with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=NC(=NC1)NC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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